molecular formula C9H16BClN2O2 B1403018 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride CAS No. 1425335-02-9

5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride

Cat. No.: B1403018
CAS No.: 1425335-02-9
M. Wt: 230.5 g/mol
InChI Key: NHHSMYSSKXTKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters like IPMB often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .

Scientific Research Applications

Antiviral and Antineoplastic Activity

Compounds with structural similarities to 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride have been synthesized and investigated for their antiviral and antineoplastic activities. For instance, substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives exhibited significant antiviral properties against various viruses, such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. Some of these compounds demonstrated high efficacy in models of influenza pneumonia, surpassing that of known antiviral drugs (A. Ivachtchenko et al., 2015). Additionally, pyridine-2-carboxaldehyde thiosemicarbazone derivatives have shown potent inhibition of ribonucleotide reductase activity and significant antineoplastic activity in vivo against L1210 leukemia, highlighting the therapeutic potential of pyridine derivatives in cancer treatment (M. Liu et al., 1996).

Synthesis of Vitamin B6 Derivatives

Research on the synthesis of vitamin B6 derivatives and related compounds provides insights into the chemical versatility and potential utility of pyridine derivatives in pharmaceutical development. The synthesis of 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids showcases the application of pyridine derivatives in synthesizing biologically active molecules (I. Tomita et al., 1966).

Properties

IUPAC Name

[5-[(propan-2-ylamino)methyl]pyridin-3-yl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2.ClH/c1-7(2)12-5-8-3-9(10(13)14)6-11-4-8;/h3-4,6-7,12-14H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHSMYSSKXTKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CNC(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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